ACAT-IN-4 (hydrochloride)
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Overview
Description
ACAT-IN-4 (hydrochloride) is a hydrochloride salt of a potent inhibitor of acyl-Coenzyme A: cholesterol acyltransferase. This compound effectively hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells . It is primarily used in scientific research for its inhibitory properties.
Preparation Methods
The synthesis of ACAT-IN-4 (hydrochloride) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
ACAT-IN-4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
ACAT-IN-4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on lipid metabolism.
Biology: Employed in research to understand the role of cholesterol metabolism in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to cholesterol metabolism, such as atherosclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
Mechanism of Action
The mechanism of action of ACAT-IN-4 (hydrochloride) involves the inhibition of acyl-Coenzyme A: cholesterol acyltransferase, an enzyme responsible for the esterification of cholesterol. This inhibition leads to a decrease in the formation of cholesteryl esters, which are important for the storage and transport of cholesterol. The compound also hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells, a key regulator of immune response and inflammation .
Comparison with Similar Compounds
ACAT-IN-4 (hydrochloride) can be compared with other similar compounds, such as:
Avasimibe: Another inhibitor of acyl-Coenzyme Acholesterol acyltransferase, but with different potency and pharmacokinetic properties.
Pactimibe: Similar in function but differs in its chemical structure and efficacy.
Tricyclic Pyrone Compounds: These compounds also inhibit acyl-Coenzyme Acholesterol acyltransferase and have been studied for their protective effects in neurodegenerative diseases .
ACAT-IN-4 (hydrochloride) stands out due to its specific inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells mediated transcription, making it a unique tool in scientific research.
Properties
Molecular Formula |
C32H51ClN2O5S |
---|---|
Molecular Weight |
611.3 g/mol |
IUPAC Name |
[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;hydrochloride |
InChI |
InChI=1S/C32H50N2O5S.ClH/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10;/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35);1H |
InChI Key |
FGQOECBPKOMQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C.Cl |
Origin of Product |
United States |
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